Emodin-8-glucoside
Overview
Description
Emodin-8-glucoside is a glycosylated derivative of emodin . It exhibits numerous biological activities, including immunomodulatory, anti-inflammatory, antioxidant, hepatoprotective, and anticancer activities . It is an anthraquinone glycoside found in R. japonica .
Molecular Structure Analysis
The molecular formula of this compound is C21H20O10 . Its molecular weight is 432.38 . The detailed molecular structure is not provided in the available resources.Physical and Chemical Properties Analysis
This compound is a solid substance . Its solubility in DMSO is 1 mg/mL . It has a predicted density of 1.667±0.06 g/cm3 . The melting point is 219-220 °C , and the predicted boiling point is 798.7±60.0 °C .Scientific Research Applications
Neuroprotective Effects : Emodin-8-glucoside demonstrates neuroprotective properties against cerebral ischemia-reperfused injury and glutamate-induced neuronal damage. Its antioxidative effects and ability to inhibit glutamate neurotoxicity are key mechanisms in this protection. It has been shown to reduce neurological deficit scores, cerebral infarction areas, and oxidative stress markers while increasing total antioxidative capability in brain tissue. Notably, it can penetrate the blood-brain barrier and distribute in brain tissue (Wang, Zhang, Ma, & Liu, 2007).
Immunomodulatory Activities : this compound has been found to stimulate the secretion of pro-inflammatory cytokines and nitric oxide production in macrophages, indicating a strong immunomodulatory effect. It acts more effectively than its unglycosylated form, emodin, by activating the TLR-2/MAPK/NF-κB signaling pathway and enhancing macrophage-mediated phagocytosis (Lee et al., 2020).
Anticancer Properties : this compound shows potential in cancer therapy. It has been observed to inhibit the proliferation of cancer cells (e.g., ovarian cancer SKOV3 cells) and promote apoptosis. Its anticancer effect may be related to the regulation of Bcl-2 family proteins and the activation of caspases (Liu, 2015).
Glycogen Synthesis and Glucose Transport : this compound has shown efficacy in alleviating insulin resistance and augmenting glycogen synthesis in cell studies. It enhances glucose uptake by modulating key markers in the insulin signaling cascade and transforming glucose into glycogen (Anand et al., 2010).
Antioxidant Activity : In studies involving G-quadruplex sequences, this compound has demonstrated significant antioxidant activity, which may correlate with its anticancer activity and potential therapeutic applications (Das & Dutta, 2021).
Mechanism of Action
Emodin-8-glucoside has been found to inhibit the activities of rat lens aldose reductase and human DNA topoisomerase II . It also promotes the proliferation and differentiation of mouse MC3T3-E1 osteoblastic cells . It decreases infarct size in a rat model of focal cerebral ischemia and reperfusion injury . It is also reported to provide neuroprotection against cerebral ischemia-reperfused injury and glutamate-induced neuronal damage .
Safety and Hazards
Properties
IUPAC Name |
1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c1-7-2-9-14(11(24)3-7)18(27)15-10(16(9)25)4-8(23)5-12(15)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13-,17-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWIRQIYASIOBE-JNHRPPPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23313-21-5, 52731-38-1 | |
Record name | Emodin 8-O-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23313-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Emodin-8-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023313215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glucofrangulin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052731381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EMODIN-8-GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY0Q8Q1T3H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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